molecular formula C7H9ClN2O2 B7799951 p-Nitrobenzylamine hydrochloride

p-Nitrobenzylamine hydrochloride

Cat. No.: B7799951
M. Wt: 188.61 g/mol
InChI Key: SMIXZZMSWYOQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Nitrobenzylamine hydrochloride: is a chemical compound with the molecular formula C7H9ClN2O2 . It is also known by other names such as (4-Nitrophenyl)methanamine hydrochloride and 4-Nitrobenzenemethanamine hydrochloride . This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to an amine group (-NH2) and a hydrochloride salt. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    N-tert-butoxycarbonyl-4-nitrobenzylamine Preparation:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

  • Reduction:

      Reagents: Common reducing agents such as hydrogen gas in the presence of a catalyst.

      Conditions: The reduction of the nitro group to an amine group under controlled conditions.

  • Substitution:

      Reagents: Various nucleophiles.

      Conditions: Substitution reactions can occur at the benzylamine moiety, leading to the formation of different substituted products.

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

  • The compound is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry:

Mechanism of Action

The mechanism of action of p-Nitrobenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound is oxidized by amine oxidases, leading to the formation of aldehyde products. This process is important for studying the activity of amine oxidases and their role in various biological processes .

Comparison with Similar Compounds

  • 2-Nitrobenzylamine hydrochloride
  • 4-Fluorobenzylamine
  • 4-Chlorobenzylamine
  • 4-Methoxybenzylamine
  • 4-Methylbenzylamine
  • 4-Aminobenzylamine
  • 4-Nitrophenethylamine hydrochloride
  • 2-Aminobenzylamine
  • 3-(Trifluoromethyl)benzylamine

Comparison:

Properties

IUPAC Name

(4-nitrophenyl)methylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIXZZMSWYOQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[NH3+])[N+](=O)[O-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7409-30-5 (Parent)
Record name Benzylamine, p-nitro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018600425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18600-42-5
Record name Benzenemethanamine, 4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18600-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylamine, p-nitro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018600425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-nitrobenzylammonium hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Nitrobenzylamine hydrochloride
Reactant of Route 2
p-Nitrobenzylamine hydrochloride
Reactant of Route 3
p-Nitrobenzylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
p-Nitrobenzylamine hydrochloride
Reactant of Route 5
p-Nitrobenzylamine hydrochloride
Reactant of Route 6
p-Nitrobenzylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.